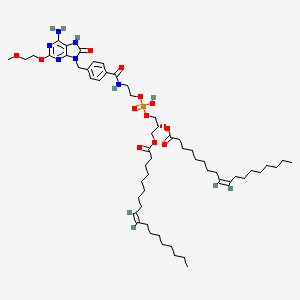
DOPE-TLR7a
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TMX-201 is a phospholipid-conjugated ligand for Toll-like receptor 7 (TLR7). It exhibits potent immune-stimulatory activity and is primarily used in research related to breast cancer and melanoma .
Preparation Methods
TMX-201 is synthesized through a series of chemical reactions involving the conjugation of a TLR7 ligand with a phospholipid. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is stored at 4°C, away from moisture and light, and can be dissolved in DMSO at a concentration of 50 mg/mL .
Chemical Reactions Analysis
TMX-201 undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are common in the metabolic pathways of TMX-201, especially when administered in vivo.
Substitution: TMX-201 can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions: The compound is often used with reagents like DMSO and PEG300, and conditions such as ultrasonic and warming to 60°C to enhance solubility
Major Products: The primary products formed from these reactions are metabolites that retain the immune-stimulatory properties of the parent compound
Scientific Research Applications
TMX-201 has a wide range of scientific research applications:
Chemistry: It is used to study the chemical properties and reactions of phospholipid-conjugated ligands.
Biology: TMX-201 is utilized to investigate the biological pathways and immune responses mediated by TLR7.
Medicine: The compound shows promise in cancer therapy, particularly for breast cancer and melanoma.
Industry: TMX-201 is used in the development of new immunotherapeutic agents and cancer treatments
Mechanism of Action
TMX-201 exerts its effects by binding to TLR7, a receptor involved in the innate immune response. Upon binding, it activates the receptor, leading to the production of cytokines and other immune-stimulatory molecules. This activation enhances the body’s immune response against cancer cells, reducing tumor growth and metastasis .
Comparison with Similar Compounds
TMX-201 is compared with other TLR7 ligands such as imiquimod and TMX-202:
Properties
Molecular Formula |
C57H93N6O12P |
|---|---|
Molecular Weight |
1085.4 g/mol |
IUPAC Name |
[(2R)-3-[2-[[4-[[6-amino-2-(2-methoxyethoxy)-8-oxo-7H-purin-9-yl]methyl]benzoyl]amino]ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C57H93N6O12P/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-50(64)72-45-49(75-51(65)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2)46-74-76(68,69)73-41-40-59-55(66)48-38-36-47(37-39-48)44-63-54-52(60-57(63)67)53(58)61-56(62-54)71-43-42-70-3/h18-21,36-39,49H,4-17,22-35,40-46H2,1-3H3,(H,59,66)(H,60,67)(H,68,69)(H2,58,61,62)/b20-18-,21-19-/t49-/m1/s1 |
InChI Key |
NFNAPLYFBJBKSH-QKLVPKOFSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)C1=CC=C(C=C1)CN2C3=NC(=NC(=C3NC2=O)N)OCCOC)OC(=O)CCCCCCC/C=C\CCCCCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)C1=CC=C(C=C1)CN2C3=NC(=NC(=C3NC2=O)N)OCCOC)OC(=O)CCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















